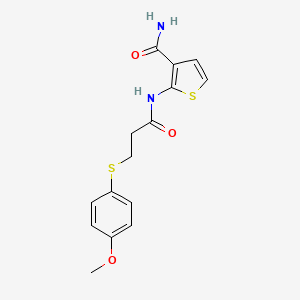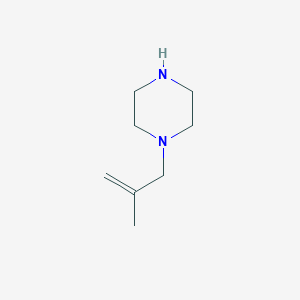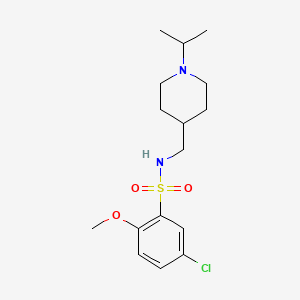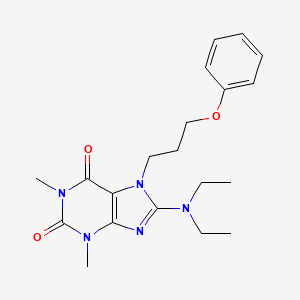![molecular formula C12H14ClNO2 B2409776 Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate CAS No. 2418726-31-3](/img/structure/B2409776.png)
Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1887059-60-0 . It has a molecular weight of 225.67 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 1- (6-chloropyridin-3-yl)cyclobutane-1-carboxylate” and its InChI Code is 1S/C11H12ClNO2/c1-15-10 (14)11 (5-2-6-11)8-3-4-9 (12)13-7-8/h3-4,7H,2,5-6H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Environmental Impact and Epigenetic Effects
Environmental Chemicals and DNA Methylation Environmental chemicals are associated with DNA methylation changes, potentially impacting human health. The research emphasized the need for larger, longitudinal studies to validate findings and explore dose-response relationships. The role of epigenetic marks like DNA hydroxymethylation and genetic variants in this context was highlighted as crucial areas for future research (Ruiz-Hernandez et al., 2015).
Methylation in Disease Context
Ten–eleven Translocase in Cancer The Ten–eleven translocase (TET) enzymes play a central role in the methylation landscape, affecting cancer progression. Their activity is influenced by factors like vitamin C, and 5-hydroxymethylcytosine (5-hmC) levels, which have significant implications in cancer progression and as a prognostic biomarker in solid cancers (Shekhawat et al., 2021).
Methylation in Therapeutic Context
Demethylating Agents on Solid Tumours Demethylating agents show promise in altering methylation status and improving clinical outcomes in patients with solid tumours. However, the overall response is limited, and there is a need for further research, especially in highly methylated tumours (Linnekamp et al., 2017).
Methylation in Diagnostic Context
Volatile Metabolites of Pathogens Bacteria-specific volatile organic compounds (VOCs) are potential biological markers for the presence of pathogens, indicating a non-invasive monitoring approach in critically ill patients. Further research is needed to identify sets of volatile biological markers and evaluate their diagnostic accuracy (Bos et al., 2013).
Nutritional and Metabolic Implications
Pregnancy-induced Alterations of 1-Carbon Metabolism 1-Carbon metabolism is crucial during pregnancy for supporting growth and metabolism in the maternal-placental-fetal compartments. Understanding the flux of 1C metabolism is vital for establishing appropriate dietary recommendations to prevent deficiency and associated adverse health outcomes (Cochrane et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-11(15)12(5-2-6-12)7-9-3-4-10(13)14-8-9/h3-4,8H,2,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNVQYMCXAFCNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CC2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate](/img/structure/B2409697.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)

![[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid](/img/structure/B2409706.png)
![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)
![Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2409710.png)

![2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2409714.png)
![2-(2-Methoxyethyl)-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409715.png)
![Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2409716.png)